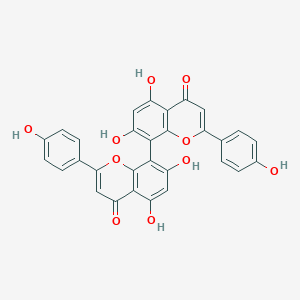
Cupressuflavon
Übersicht
Beschreibung
Cupressuflavone is a biflavonoid obtained by the oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings . It is isolated from Cupressus sempervirens and Juniperus occidentalis and exhibits free radical scavenging and antielastase activities .
Synthesis Analysis
Cupressuflavone has been analyzed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method . This method has been optimized and validated to obtain qualitative and quantitative profiles of cupressuflavone from Cupressus sempervirens L . The method was effective in the determination of the analyses of interest without any interference of other compounds or the matrix .Molecular Structure Analysis
The molecular structure of Cupressuflavone is provided by Chemsrc, which includes its molecular weight, formula, and other related information .Chemical Reactions Analysis
Cupressuflavone is a biflavonoid obtained by oxidative coupling of two molecules of apigenin, resulting in a bond between positions C-8 of the two chromene rings respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of Cupressuflavone, including its density, melting point, boiling point, structure, formula, and molecular weight, are provided by Chemsrc .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Eigenschaften
Cupressuflavon, wie andere Flavonoide, wurde als entzündungshemmend nachgewiesen . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung von Medikamenten, die auf die Behandlung von Zuständen abzielen, die durch Entzündungen gekennzeichnet sind.
Antikrebsaktivitäten
This compound hat vielversprechende Antikrebswirkungen gezeigt . Es könnte möglicherweise bei der Entwicklung neuer Therapien für verschiedene Krebsarten eingesetzt werden.
Antiallergische Wirkungen
Die Verbindung wurde auch als antiallergisch nachgewiesen . Dies deutet darauf hin, dass es bei der Behandlung von allergischen Reaktionen oder Erkrankungen eingesetzt werden könnte.
Antidiabetische Eigenschaften
This compound hat antidiabetische Eigenschaften gezeigt . Dies könnte es zu einer wertvollen Ressource im Kampf gegen Diabetes machen.
Anti-Fettleibigkeitswirkungen
Untersuchungen haben gezeigt, dass this compound Anti-Fettleibigkeitswirkungen haben kann . Dies könnte möglicherweise zur Entwicklung von Behandlungen für Fettleibigkeit verwendet werden.
Antivirale Aktivitäten
Bemerkenswert ist, dass this compound vielversprechende Aktivität gegen verschiedene Viren gezeigt hat, wie z. B. Hepatitis-B-Virus (HBV), Herpes-Viren (HSV-1, HSV-2) und respiratorische Viren (Influenza A, Influenza B) . Dies deutet darauf hin, dass es bei der Entwicklung von antiviralen Medikamenten eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Cupressuflavone, a biflavonoid, primarily targets leukocyte elastase (EC 3.4.21.37) . Leukocyte elastase is a serine endopeptidase involved in the degradation of elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. By inhibiting this enzyme, cupressuflavone can potentially modulate inflammatory responses .
Mode of Action
Cupressuflavone interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it inhibits leukocyte elastase, which can lead to a decrease in the degradation of elastin . This interaction can result in the modulation of inflammatory responses. Furthermore, cupressuflavone has been found to inhibit cyclin-dependent kinases (CDK2 and CDK5) with IC50 values of 18.58 and 9.29 μM, respectively .
Biochemical Pathways
Cupressuflavone affects several biochemical pathways. It has been found to interfere with the ERK1-2/p38/NFκB signaling pathway and the regulation of the expression of the matrix metalloproteinases MMP-2 and MMP-9 . Additionally, it has been found to function as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 . This interference with pre-mRNA splicing represents a unique mechanism of action among natural compounds .
Pharmacokinetics
It’s known that cupressuflavone is a natural product found in various plants, including cupressus macrocarpa . The bioavailability of cupressuflavone may be influenced by factors such as the method of extraction and formulation .
Result of Action
Cupressuflavone exhibits anti-inflammatory and antiulcerogenic activities . It also shows protective effects against CCl4-induced hepato- and nephrotoxicity in mice . These effects are likely a result of its interaction with its targets and its impact on various biochemical pathways .
Action Environment
The action of cupressuflavone can be influenced by various environmental factors. For instance, the concentration of cupressuflavone in plant tissues can vary depending on the plant species and the specific tissue (e.g., leaves or cones) . Furthermore, the bioavailability and efficacy of cupressuflavone can be influenced by the method of extraction and formulation .
Zukünftige Richtungen
Despite the abundance of Cupressuflavone, it has not been intensively investigated as compared to other biflavonoids . Future research could focus on its potential uses and benefits, particularly its anti-inflammatory and antiulcerogenic activities , as well as its protective effects against CCl4-induced hepato- and nephrotoxicity in mice .
Biochemische Analyse
Biochemical Properties
Cupressuflavone, like other flavonoids, has been shown to exhibit a range of pharmacological activities. These include antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, anti-ulcer, and anti-edematogenic activities . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are believed to underlie its diverse biological effects .
Cellular Effects
Cupressuflavone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxicity against certain cancer cell lines . Moreover, it has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cupressuflavone is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that the compound’s antioxidant activity may be due to its ability to scavenge free radicals .
Temporal Effects in Laboratory Settings
The effects of Cupressuflavone can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Cupressuflavone can vary with different dosages in animal models. While specific details about the dosage effects of Cupressuflavone in animal models are currently limited, it is generally known that the compound’s effects can range from beneficial at low doses to potentially toxic or adverse at high doses .
Metabolic Pathways
Cupressuflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Cupressuflavone within cells and tissues are complex processes that can involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these processes
Subcellular Localization
The subcellular localization of Cupressuflavone and its effects on activity or function can be influenced by various factors, including targeting signals and post-translational modifications
Eigenschaften
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPNODMUXOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415153 | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3952-18-9 | |
| Record name | Cupressuflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupressuflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




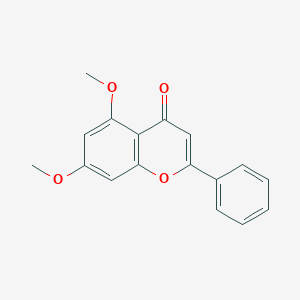


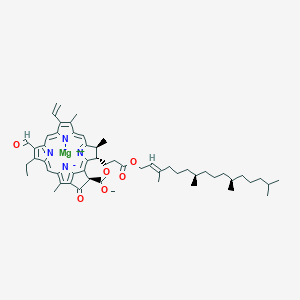
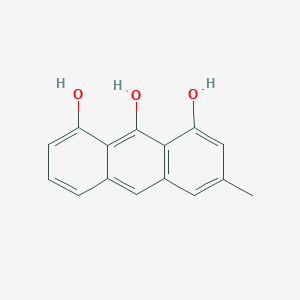

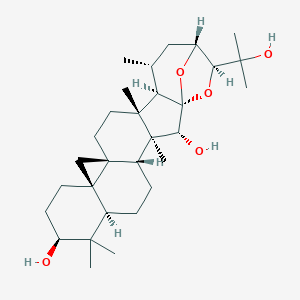
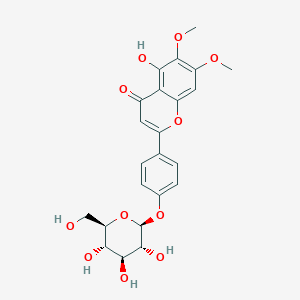
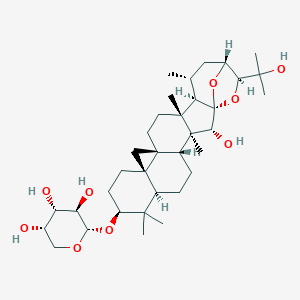
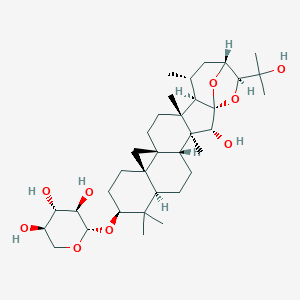
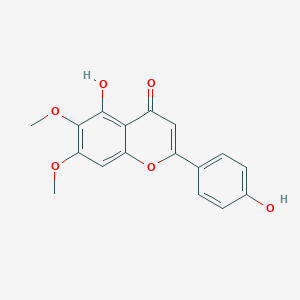
![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)
